![molecular formula C15H10BrFS B1375326 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene CAS No. 1034305-17-3](/img/structure/B1375326.png)

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

Übersicht

Beschreibung

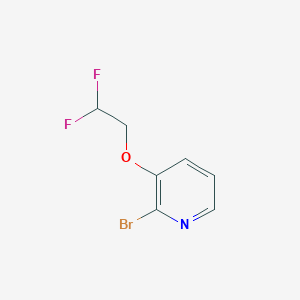

“2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is a chemical compound with the molecular formula C15H10BrFS . It is also known by other names such as "Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)methyl]-" .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” can be represented by the InChI code:1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F . Physical And Chemical Properties Analysis

The molecular weight of “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is 321.2 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 319.96706 g/mol . The topological polar surface area is 28.2 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: is a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for creating a variety of complex molecules. For instance, its bromine atom can undergo palladium-catalyzed cross-coupling reactions, while the thiophene ring can participate in metal-catalyzed heteroarylation .

Pharmaceutical Research

This compound’s unique structure has potential applications in pharmaceutical research. It could be used to synthesize novel therapeutic agents, particularly those targeting neurological disorders. The presence of a thiophene ring is common in drugs that exhibit CNS activity, suggesting that this compound could serve as a precursor in developing new CNS-active drugs .

Material Science

In material science, benzothiophenes are known for their electronic properties, which can be harnessed in the development of organic semiconductors. The electron-withdrawing groups such as bromine and fluorine could enhance the electron affinity of the compound, making it suitable for use in organic photovoltaic cells or as a component in organic light-emitting diodes (OLEDs) .

Agrochemical Design

The structural motif of benzothiophene is also found in various agrochemicals. The compound could be modified to create new pesticides or herbicides. Its bromine atom allows for easy modification, which is crucial in the design of compounds with specific biological activities .

Environmental Studies

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: can be used as a standard or reference compound in environmental studies, particularly in the analysis of soil or water samples for organic pollutants. Its stability and distinct spectral properties make it an excellent candidate for such applications .

Catalysis

In catalysis, this compound could be used to study the mechanisms of bromination or fluorination reactions. Researchers can use it to understand how these halogens influence the reactivity and selectivity of catalytic processes .

Analytical Chemistry

Due to its unique structure, this compound can serve as an analytical reagent. It could be used in chromatography as a standard for calibrating instruments or developing new analytical methods for detecting similar organic compounds .

Nanotechnology

Lastly, in the field of nanotechnology, the compound’s ability to form stable π-conjugated systems could be exploited in the synthesis of novel nanomaterials. These materials could have applications ranging from sensors to nanoelectronic devices .

Safety and Hazards

The safety data sheet for “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGTVOQAJKYBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)

![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)